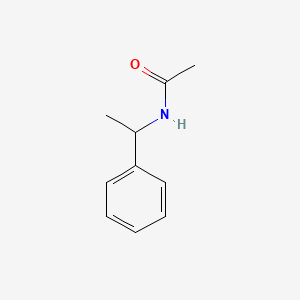

N-(1-Phenylethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-14-6 | |

| Record name | Acetamide, N-(1-phenylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Advent and Evolution of (S)-N-(1-phenylethyl)acetamide: A Chiral Cornerstone in Asymmetric Synthesis

(S)-N-(1-phenylethyl)acetamide , a chiral amide of significant interest in stereoselective synthesis, has a history deeply intertwined with the development of asymmetric synthesis and chiral resolution methodologies. Its emergence as a valuable building block and chiral auxiliary stems from the foundational work on its precursor, 1-phenylethylamine, and has since been refined through modern catalytic and enzymatic approaches. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to this important chiral compound, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The significance of (S)-N-(1-phenylethyl)acetamide is intrinsically linked to the pioneering work on chiral resolution. In 1937, A. W. Ingersoll's introduction of 1-phenylethylamine as a resolving agent for racemic acids marked a pivotal moment in stereochemistry.[1][2] This readily available and inexpensive chiral amine provided a practical method for the separation of enantiomers, laying the groundwork for the broader application of its derivatives.

The development of (S)-N-(1-phenylethyl)acetamide itself followed as a natural progression, serving as a stable, crystalline derivative of (S)-1-phenylethylamine, facilitating its handling and use in further synthetic transformations. The amide's chirality and its role as a precursor to other chiral molecules have made it a staple in the toolbox of organic chemists. The latter half of the 20th century saw the advent of more sophisticated methods for its preparation, including enzymatic kinetic resolution and asymmetric catalysis, which offered higher efficiency and enantioselectivity.[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (S)-N-(1-phenylethyl)acetamide is presented in the tables below, providing a quick reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties of (S)-N-(1-phenylethyl)acetamide

| Property | Value |

| IUPAC Name | N-[(1S)-1-phenylethyl]acetamide |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 19144-86-6 |

| Melting Point | 73.0 to 77.0 °C |

| Appearance | White to yellow to orange powder/crystal |

Table 2: Spectroscopic Data of N-(1-phenylethyl)acetamide

| Spectroscopy | Data |

| ¹H NMR | Predicted peaks at approximately 7.41-7.13 (m, 5H, Ar-H), 5.03 (q, 1H, CH), 1.86 (s, 3H, COCH₃), 1.37 (d, 3H, CH₃) ppm.[4] |

| ¹³C NMR | Predicted peaks at approximately 169.9 (C=O), 142.8 (Ar-C), 129.6, 128.1, 127.8 (Ar-CH), 43.7 (CH), 22.8 (COCH₃), 13.0 (CH₃) ppm.[5] |

| IR (KBr) | Characteristic peaks around 3382, 3181 (N-H stretching), 2983, 2938 (C-H stretching), 1655 (C=O stretching, Amide I), 1597 (N-H bending, Amide II) cm⁻¹.[5][6] |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z = 163.[5][7] |

Key Experimental Protocols

The synthesis and resolution of (S)-N-(1-phenylethyl)acetamide can be achieved through several established methods. Detailed protocols for the most common and effective approaches are provided below.

Direct Acylation of (S)-1-Phenylethylamine

This is a straightforward method for the synthesis of (S)-N-(1-phenylethyl)acetamide from its corresponding amine.

Experimental Protocol:

-

Dissolve (S)-1-phenylethylamine in a suitable solvent such as chloroform in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.[8] A base like triethylamine can be used to neutralize the generated acid.[3]

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.

-

Quench the reaction by adding ice-cold water.

-

Extract the product into an organic solvent (e.g., chloroform).

-

Wash the organic layer sequentially with a dilute aqueous solution of sodium hydroxide and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent, such as isopropyl ether, to yield pure (S)-N-(1-phenylethyl)acetamide.[8]

References

- 1. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

An In-Depth Technical Guide to N-(1-phenylethyl)acetamide

This guide provides a comprehensive overview of N-(1-phenylethyl)acetamide, including its chemical identity, properties, synthesis, and relevance in research and development. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound[1]

(S)-Enantiomer IUPAC Name: N-[(1S)-1-phenylethyl]acetamide[2]

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is fundamental for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C10H13NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| CAS Number | 36065-27-7 | [1][3] |

| (R)-Enantiomer CAS | 36283-44-0 | [6][7] |

| (S)-Enantiomer CAS | 19144-86-6 | [2] |

| Appearance | White to Yellow to Orange powder to crystal | [3][4] |

| Melting Point | 73.0 to 77.0 °C | [3] |

Synthesis and Experimental Protocols

This compound is a member of the acetamide class, formed through the formal condensation of the amino group of 1-phenylethylamine with acetic acid.[1] The synthesis of its enantiomers is of significant interest in medicinal chemistry due to the differing biological activities of stereoisomers.[2][6]

A common method for the synthesis of the (+)-enantiomer involves the reaction of (R)-(+)-1-phenylethylamine with acetic anhydride.

Protocol:

-

Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml) and cool the solution in an ice bath.

-

Add acetic anhydride (38.4 g) dropwise to the solution.

-

After the reaction is complete, add ice water to the mixture.

-

Extract the mixture with chloroform.

-

Wash the chloroform extract with a 1N aqueous solution of sodium hydroxide and then with water.

-

Dry the extract and concentrate it under reduced pressure to obtain crystals.

-

Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide (32.2 g).[5]

Other notable methods for the synthesis of this compound and its derivatives include:

-

Direct Amidation: This involves reacting (S)-1-phenylethan-1-amine with acetyl chloride in the presence of a base like triethylamine, which can result in high yields and purity.[2]

-

Kinetic Resolution: Chemoenzymatic approaches, often utilizing lipases such as Candida antarctica lipase B (CALB), can be employed for the kinetic resolution of racemic 1-phenylethylamine. In this process, one enantiomer (e.g., the (R)-enantiomer) is preferentially acylated to form the corresponding amide, which can then be separated from the unreacted (S)-amine.[6] The maximum theoretical yield for the desired product in a kinetic resolution is 50%.[6]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of N-substituted acetamides, which is applicable to this compound.

Caption: A generalized workflow for the synthesis of this compound.

Applications and Research Interest

This compound and its derivatives are valuable in several areas of chemical and pharmaceutical science:

-

Asymmetric Synthesis: The chiral nature of this compound makes it a useful building block and intermediate in asymmetric synthesis, allowing for the introduction of chirality into more complex molecules.[2] The well-defined stereochemistry is crucial for controlling the stereoselectivity of chemical reactions.[2]

-

Medicinal Chemistry: Due to its structural similarities to known bioactive molecules, it serves as a lead compound for the development of new drugs.[2] Research has explored its potential for analgesic, antimicrobial, and neuroprotective effects.[2]

-

Material Science: The amide bond present in the molecule can form strong hydrogen bonds, making it of interest in the design of new polymers and self-assembling materials.[2]

References

- 1. This compound | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 3. This compound | 36065-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 36065-27-7 | TCI AMERICA [tcichemicals.com]

- 5. prepchem.com [prepchem.com]

- 6. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

N-(1-phenylethyl)acetamide: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Molecular Characteristics, Synthesis, and Analysis of a Versatile Chiral Building Block

This technical guide provides a comprehensive overview of N-(1-phenylethyl)acetamide, a chiral acetamide derivative of significant interest in organic synthesis and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and analytical methodologies.

Core Molecular Data

This compound, with the molecular formula C10H13NO, is a secondary carboxamide.[1] It is structurally characterized by an acetamide group attached to a chiral 1-phenylethyl moiety. This chirality is a key feature, making it a valuable building block in asymmetric synthesis for the development of enantiomerically pure pharmaceutical compounds.[2] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H13NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| Physical State | Solid | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Acetyl-1-phenylethylamine, N-α-Phenethylacetamide | [3] |

Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved through the direct amidation of 1-phenylethylamine. The following diagram illustrates a typical workflow for its synthesis and subsequent purification.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research and development.

Synthesis of (+)-N-(1-phenylethyl)acetamide[4]

This protocol details the synthesis of the dextrorotatory enantiomer of this compound.

Materials:

-

(R)-(+)-1-phenylethylamine (30 g)

-

Acetic anhydride (38.4 g)

-

Chloroform (200 ml)

-

Ice

-

1N aqueous solution of sodium hydroxide

-

Water

-

Isopropyl ether

Procedure:

-

Dissolve (R)-(+)-1-phenylethylamine in chloroform in a suitable reaction vessel.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution.

-

After the reaction is complete, add ice water to the mixture.

-

Extract the aqueous mixture with chloroform.

-

Wash the organic extract sequentially with a 1N aqueous solution of sodium hydroxide and then with water.

-

Dry the washed organic extract and concentrate it under reduced pressure to obtain the crude product as crystals.

-

Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide.

Analytical Methods

The enantiomeric purity of this compound is a critical parameter, especially in pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a key analytical technique for separating and quantifying the enantiomers of this compound.[2]

-

Stationary Phase: Chiral stationary phases (CSPs) are used to achieve enantiomeric separation.

-

Mobile Phase: The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is typically used for the detection of the eluted compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be employed to determine the enantiomeric excess of chiral compounds like this compound, often with the use of chiral derivatizing agents.[2]

Biological Activity and Applications

This compound and its derivatives have been investigated for a range of biological activities, highlighting their potential in drug discovery and development.

Potential Therapeutic Areas:

-

Antimicrobial Properties: Compounds with similar structures have demonstrated activity against various bacterial strains.[2]

-

Analgesic Effects: The compound has been explored for its potential in pain management.[2]

-

Neuroprotective Effects: Preliminary studies suggest that derivatives may offer neuroprotective benefits, which could be relevant for treating neurodegenerative diseases.[2]

The chiral nature of this compound is of paramount importance, as different enantiomers of a drug can exhibit significantly different biological activities and pharmacological profiles.[2] Consequently, its use as a chiral intermediate is a cornerstone in the synthesis of enantiomerically pure active pharmaceutical ingredients.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of N-(1-phenylethyl)acetamide

Abstract: this compound is a chiral acetamide derivative of significant interest in organic synthesis and pharmaceutical research. Its well-defined stereochemistry makes it a valuable building block for the asymmetric synthesis of complex molecules and a key intermediate in the development of bioactive compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Core Properties of this compound

This section summarizes the key identifiers and physical properties of this compound. The compound's chirality is a critical feature, with the (S) and (R) enantiomers often exhibiting different biological activities.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N-Acetyl-1-phenylethylamine, N-α-Phenethylacetamide |

| CAS Number | 36065-27-7 (racemic), 19144-86-6 ((S)-enantiomer), 36283-44-0 ((R)-enantiomer) |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| InChI Key | PAVMRYVMZLANOQ-UHFFFAOYSA-N (racemic) |

Physical and Chemical Properties

The physical properties of this compound are summarized below. Data for specific enantiomers are noted where available.

| Property | Value |

| Physical State | White to yellow or orange solid/crystal powder |

| Melting Point | 73.0 to 77.0 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. |

| pKa | Data for the parent amine, β-phenylethylamine, is 9.83. The pKa of the amide itself is not readily available in the search results. |

| XLogP3 | 1.4 |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data Highlights |

| ¹H NMR | Spectra available, but specific peak assignments are not detailed in the search results. |

| ¹³C NMR | Spectra available from instruments like the Jeol FX-90. |

| Mass Spec (GC-MS) | Key m/z peaks observed at 163 and 106. |

| Infrared (IR) | Spectra available, typically showing characteristic amide bond stretches. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound via Direct Amidation

This protocol describes a common method for synthesizing this compound by reacting 1-phenylethylamine with an acetylating agent.

Materials:

-

(R)-(+)-1-phenylethylamine

-

Acetic anhydride

-

Chloroform

-

1N aqueous sodium hydroxide solution

-

Ice water

-

Isopropyl ether

Procedure:

-

Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml).

-

Cool the solution in an ice bath.

-

Add acetic anhydride (38.4 g) dropwise to the cooled solution.

-

After the reaction is complete, add ice water to the mixture.

-

Extract the product into the chloroform layer.

-

Wash the organic extract with a 1N aqueous solution of sodium hydroxide, followed by a wash with water.

-

Dry the chloroform extract.

-

Concentrate the solution under reduced pressure to yield crystals.

-

Recrystallize the crude product from isopropyl ether to obtain pure (+)-N-(1-phenylethyl)acetamide (32.2 g).

Purification by Column Chromatography

If the product from recrystallization contains soluble impurities, column chromatography can be employed for further purification.

Materials:

-

Crude this compound

-

Silica gel (200-300 mesh)

-

Solvent system (e.g., a mixture of n-hexane and ethanol)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent (e.g., n-hexane/ethanol 10:1 v/v).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimum amount of the eluent.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Analysis of Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (ee) is critical for applications requiring stereochemically pure compounds.

Methodology:

-

Technique: Chiral High-Performance Liquid Chromatography (HPLC).

-

Stationary Phase: A chiral stationary phase (CSP) is required to separate the enantiomers. Whelk-O1 is a suitable CSP for this purpose.

-

Mobile Phase: A suitable mixture of organic solvents, such as hexane and isopropanol, is typically used. The exact ratio may need to be optimized.

-

Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).

-

Quantification: The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the chromatogram.

Chemical Reactivity and Derivatization

This compound's amide group and phenylethyl moiety allow for a range of chemical transformations.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 1-phenylethylamine and acetic acid. For example, refluxing in a 1:1 mixture of ethanol and concentrated hydrochloric acid can achieve complete hydrolysis.

-

Reduction: The carbonyl group of the amide can be reduced to a methylene group (-CH₂) using a strong reducing agent like lithium aluminum hydride.

-

Derivatization: The core structure can be modified to synthesize a wide range of derivatives. For instance, condensation reactions with various carboxylic acids can produce more complex amides with potentially enhanced biological activities.

Biological Activities and Applications

This compound and its derivatives are of interest for their potential therapeutic applications. The chirality of these molecules is often crucial for their biological function.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for their activity.

-

Analgesic and Anti-inflammatory Properties: The compound and its derivatives have been investigated for their potential as pain management therapies and for anti-inflammatory effects.

-

Neuroprotective Effects: Preliminary studies suggest that derivatives may offer neuroprotective benefits, which could be relevant for treating neurodegenerative diseases.

-

Antimicrobial Properties: Compounds with similar structures have demonstrated activity against various bacterial strains.

-

Asymmetric Synthesis: It serves as a versatile building block in asymmetric synthesis, allowing for the introduction of chirality into target molecules.

As of now, there is no specific, detailed information on the signaling pathways associated with this compound in the provided search results. The biological activities are described in general terms.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the purification and analysis of this compound.

An In-depth Technical Guide to the Spectroscopic Data of N-(1-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound N-(1-phenylethyl)acetamide. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Data Presentation

The spectroscopic data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H |

| ~ 5.10 - 5.20 | Quintet | 1H | CH -CH₃ |

| ~ 1.95 - 2.05 | Singlet | 3H | C(=O)-CH ₃ |

| ~ 1.40 - 1.50 | Doublet | 3H | CH-CH ₃ |

| ~ 5.50 - 6.50 | Broad Singlet | 1H | NH |

¹³C NMR (Carbon-13) NMR Data

The following table presents the ¹³C NMR spectral data.

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| 169.9 | C =O |

| 142.8 | Ar-C (quaternary) |

| 129.6 | Ar-C H |

| 128.1 | Ar-C H |

| 127.8 | Ar-C H |

| 43.7 | C H-CH₃ |

| 22.8 | C(=O)-C H₃ |

| 13.0 | CH-C H₃ |

The IR absorption data for this compound is summarized below. The spectrum was obtained from a KBr wafer sample.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H Stretch |

| 2983 | Medium | C-H Stretch (aliphatic) |

| 2938 | Medium | C-H Stretch (aliphatic) |

| 1654 | Strong | C=O Stretch (Amide I) |

| 1597 | Strong | N-H Bend (Amide II) |

| 1496 | Medium | C=C Stretch (aromatic) |

| 1401 | Medium | C-H Bend (aliphatic) |

| 1298 | Medium | C-N Stretch |

| 769 | Strong | C-H Out-of-plane Bend (aromatic) |

| 711 | Strong | C-H Out-of-plane Bend (aromatic) |

The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The molecular weight of this compound is 163.22 g/mol .[1]

| m/z | Relative Intensity | Assignment |

| 163 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | 100% (Base Peak) | [C₈H₁₀]⁺ |

| 105 | High | [C₇H₇O]⁺ or [C₈H₉]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy :

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the TMS signal.

-

-

¹³C NMR Spectroscopy :

-

A more concentrated sample (50-100 mg) is typically used due to the lower natural abundance of ¹³C.

-

The same initial spectrometer setup (locking, shimming) is performed.

-

A proton-decoupled ¹³C NMR experiment is run to simplify the spectrum to single peaks for each unique carbon atom.

-

A larger number of scans are typically required to achieve a good signal-to-noise ratio.

-

The acquired FID is processed similarly to the ¹H spectrum.

-

-

Sample Preparation (KBr Pellet Method) :

-

Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

-

Spectral Acquisition :

-

A background spectrum of the empty sample holder is first recorded.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

-

Sample Introduction (GC-MS) :

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC).

-

The compound is vaporized and separated from the solvent and any impurities as it passes through the GC column.

-

-

Ionization and Analysis :

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Impact (EI) ionization is commonly used, where the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

In-Depth Structural and Conformational Analysis of N-(1-phenylethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of N-(1-phenylethyl)acetamide, a chiral molecule of interest in organic synthesis and drug development. Due to the absence of a publicly available crystal structure, this guide leverages computational chemistry to predict its three-dimensional structure and conformational landscape. This is supplemented with detailed, literature-derived experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, a key technique for studying its dynamic conformational behavior in solution.

Molecular Structure and Physicochemical Properties

This compound is a secondary amide with a chiral center at the benzylic carbon. Its structure consists of a phenyl group and a methyl group attached to the stereocenter, which is in turn bonded to the nitrogen atom of an acetamide moiety.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 36065-27-7 (racemate), 19144-86-6 ((S)-enantiomer), 36283-44-0 ((R)-enantiomer)[1][2] |

| Appearance | White to yellow crystalline powder |

Predicted Conformational Analysis and Structural Parameters

The conformational flexibility of this compound is primarily governed by rotation around the C-N amide bond and the C-C bond connecting the stereocenter to the phenyl ring. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of cis and trans conformers. For N-monosubstituted amides, the trans conformation is generally more stable.

A computational conformational analysis was performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory to identify the lowest energy conformers and to predict key structural parameters. The results presented below are for the more stable trans amide conformation.

Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C=O | 1.23 |

| C-N (amide) | 1.35 |

| N-C (ethyl) | 1.46 |

| C-C (phenyl-ethyl) | 1.52 |

| C-C (methyl-ethyl) | 1.53 |

| C-H (benzylic) | 1.10 |

| N-H | 1.01 |

Predicted Bond Angles

| Angle | Predicted Angle (°) |

| O=C-N | 123.5 |

| C-N-C | 121.8 |

| N-C-C (phenyl) | 110.5 |

| N-C-C (methyl) | 111.0 |

| C(phenyl)-C-C(methyl) | 112.0 |

Predicted Key Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| H-N-C=O | 180.0 (trans conformation) |

| C(phenyl)-C-N-C(acetyl) | -145.0 |

| C(methyl)-C-N-C(acetyl) | 95.0 |

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the acylation of 1-phenylethylamine with acetic anhydride or acetyl chloride.[2]

Materials:

-

(R)- or (S)-1-phenylethylamine

-

Acetic anhydride

-

Pyridine (or other suitable base)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-phenylethylamine (1.0 eq) in diethyl ether in a round-bottom flask, add pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Conformational Analysis by Variable Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is a powerful technique to study the dynamic conformational equilibrium of amides, particularly the restricted rotation around the C-N bond. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to different conformers and to calculate the energy barrier for their interconversion.

Instrumentation:

-

NMR spectrometer (300 MHz or higher) equipped with a variable temperature probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., deuterated toluene or dimethyl sulfoxide) in a standard NMR tube. The choice of solvent is critical as its boiling and freezing points must accommodate the desired temperature range.

Experimental Procedure:

-

Acquire a standard ¹H NMR spectrum at room temperature to identify the signals of interest, particularly those that are expected to be sensitive to conformational changes (e.g., the N-H proton, the acetyl methyl protons, and the benzylic proton).

-

Gradually increase the temperature of the probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

-

Continue acquiring spectra at increasing temperatures until the distinct signals for the different conformers broaden and coalesce into a single, sharp peak.

-

Record the coalescence temperature (Tc).

-

If possible, continue to acquire spectra at temperatures above Tc to observe the single, time-averaged signal.

-

The energy barrier to rotation (ΔG‡) can be estimated using the Eyring equation, which relates the rate constant at coalescence to the temperature and the chemical shift difference between the coalescing signals at low temperature.

Visualizations

Logical Workflow for Conformational Analysis

Caption: Workflow for the comprehensive conformational analysis of this compound.

Key Rotatable Bonds and Conformational Isomers

Caption: Key rotatable bonds in this compound governing its conformational flexibility.

References

Chiral Properties of N-(1-phenylethyl)acetamide and its Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-phenylethyl)acetamide is a chiral amide that serves as a crucial building block in asymmetric synthesis and pharmaceutical development. Its stereocenter dictates the three-dimensional arrangement of its substituents, leading to the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. These enantiomers can exhibit distinct biological activities, making their separation and characterization paramount in drug discovery and development. This technical guide provides a comprehensive overview of the chiral properties, synthesis, resolution, and analysis of this compound enantiomers, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Chiral Properties

The physical and chiral properties of the enantiomers of this compound are summarized in the table below. The distinct optical rotation of each enantiomer is a key characteristic used for their identification and quality control.

| Property | (R)-(+)-N-(1-phenylethyl)acetamide | (S)-(-)-N-(1-phenylethyl)acetamide | Racemic this compound |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol [1] | 163.22 g/mol [1] | 163.22 g/mol [1] |

| CAS Number | 36283-44-0[2] | 19144-86-6[3] | 6284-14-6[4] |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |

| Specific Rotation [α]D | +143.5° (c=1, ethanol)[5] | -143.5° (c=1, ethanol) (inferred) | 0° |

Note: The specific rotation of the (S)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: direct synthesis from a chiral precursor or resolution of the racemic mixture.

Synthesis of Racemic this compound

A straightforward method for synthesizing the racemic mixture involves the acylation of racemic 1-phenylethylamine.

Experimental Protocol: Synthesis of Racemic this compound

-

Materials: Racemic 1-phenylethylamine, acetic anhydride, chloroform, 1N aqueous sodium hydroxide, water, anhydrous magnesium sulfate, isopropyl ether.

-

Procedure:

-

Dissolve racemic 1-phenylethylamine in chloroform in a flask and cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Quench the reaction by adding ice water.

-

Extract the aqueous mixture with chloroform.

-

Wash the organic extract sequentially with a 1N aqueous solution of sodium hydroxide and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent like isopropyl ether to yield pure racemic this compound.

-

Synthesis of Enantiomerically Pure this compound

The synthesis of the individual enantiomers is typically achieved by acylating the corresponding enantiomerically pure 1-phenylethylamine.

Experimental Protocol: Synthesis of (R)-(+)-N-(1-phenylethyl)acetamide [5]

-

Materials: (R)-(+)-1-phenylethylamine (30 g), acetic anhydride (38.4 g), chloroform (200 ml), 1N aqueous sodium hydroxide, water, anhydrous drying agent, isopropyl ether.

-

Procedure:

-

Dissolve (R)-(+)-1-phenylethylamine in chloroform in a flask and cool the solution under ice-cooling.[5]

-

Add acetic anhydride dropwise to the solution.[5]

-

After the reaction is complete, add ice water to the mixture and extract with chloroform.[5]

-

Wash the chloroform extract with a 1N aqueous solution of sodium hydroxide and then with water.[5]

-

Dry the organic layer and concentrate it under reduced pressure to obtain crystals.[5]

-

Recrystallize the crystals from isopropyl ether to yield 32.2 g of (+)-N-(1-phenylethyl)acetamide.[5]

-

A similar procedure can be followed using (S)-(-)-1-phenylethylamine to synthesize (S)-(-)-N-(1-phenylethyl)acetamide.

Chiral Resolution of Racemic 1-Phenylethylamine

Enzymatic kinetic resolution is a highly effective method for separating the enantiomers of racemic 1-phenylethylamine, which can then be acylated to the desired this compound enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine [6]

-

Materials: (±)-1-Phenylethylamine, Immobilized Candida antarctica lipase B (Novozym 435), Methyl tert-butyl ether (MTBE), Diisopropyl malonate (acyl donor), 4 mL screw-cap vials, Shaker incubator.

-

Procedure:

-

To a 4 mL screw-cap vial, add 20 mg of immobilized Novozym 435.[6]

-

Add 200 µL of MTBE to the vial.[6]

-

Add 0.5 mmol of (±)-1-phenylethylamine.[6]

-

Add 0.5 mmol of diisopropyl malonate.[6]

-

Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.[6]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC.

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.[6]

-

The remaining (S)-amine and the formed (R)-amide can be separated by standard chromatographic techniques or acid-base extraction.[6] The separated amine can then be acylated as described previously.

-

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

Experimental Protocol: Chiral HPLC Analysis (General)

-

Column: A suitable chiral stationary phase, such as one based on polysaccharides or Pirkle-type phases.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized for the specific CSP and analyte.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs, typically around 254 nm.

-

Procedure:

-

Dissolve a small amount of the this compound sample in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

-

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. This is a classic method for assessing optical purity.

Experimental Protocol: Polarimetry

-

Instrument: Polarimeter.

-

Sample Preparation: Accurately weigh a known amount of the this compound enantiomer and dissolve it in a specific volume of a suitable solvent (e.g., ethanol) in a volumetric flask.

-

Procedure:

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l x c), where l is the path length of the cell in decimeters (dm) and c is the concentration of the solution in g/mL.

-

The optical purity can be determined by comparing the measured specific rotation to the known specific rotation of the pure enantiomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (General)

-

Materials: this compound sample, a chiral derivatizing agent (e.g., Mosher's acid chloride), a suitable deuterated solvent (e.g., CDCl₃), and a high-resolution NMR spectrometer.

-

Procedure:

-

React the this compound sample with the chiral derivatizing agent to form diastereomeric derivatives.

-

Purify the resulting diastereomers if necessary.

-

Dissolve the diastereomeric mixture in the deuterated solvent.

-

Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

-

The diastereomers will exhibit at least one pair of signals with different chemical shifts.

-

The ratio of the enantiomers in the original sample can be determined by integrating these distinct signals.

-

Biological and Pharmacological Significance

The stereochemistry of a chiral molecule is of paramount importance in pharmacology, as biological systems (e.g., enzymes, receptors) are themselves chiral. Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] While specific comparative biological activity data for the enantiomers of this compound are not extensively documented in publicly available literature, it is a well-established principle that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

The (S)-enantiomer of this compound has been investigated for its potential as an intermediate in the synthesis of compounds with antimicrobial, analgesic, and neuroprotective effects.[3] Derivatives of chiral this compound have been explored for their anti-inflammatory and anti-cancer properties, with the biological effect often being dependent on the specific stereoisomer.[2]

Visualizations

Diagrams

Caption: Workflow for the synthesis of racemic this compound and its subsequent chiral resolution.

Caption: Analytical workflow for determining the enantiomeric purity of this compound.

Caption: Conceptual diagram illustrating the principle of enantioselective biological activity.

References

- 1. This compound | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]

- 3. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities of N-(1-phenylethyl)acetamide Derivatives

This compound and its derivatives represent a versatile class of chiral compounds that have garnered significant attention in medicinal chemistry. The presence of a stereogenic center and the capacity for diverse chemical modifications make this scaffold a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their anticancer, anticonvulsant, and antimicrobial properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically straightforward. The most common method involves the acylation of the corresponding chiral or racemic 1-phenylethylamine. A general synthetic scheme involves the reaction of a substituted 1-phenylethylamine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.[1][2] More complex derivatives can be synthesized through multi-step reactions, including the initial preparation of a substituted chloroacetamide reagent followed by alkylation of a primary or secondary amine.[3]

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including prostate (PC-3), breast (MCF-7, MDA-MB-468), and cervical cancer cells.[4][5][6]

The primary mechanism of action appears to be the induction of apoptosis.[7] Studies have shown that certain derivatives can upregulate the expression of pro-apoptotic proteins like Bax and Fas Ligand (FasL), while activating key executioner caspases, such as caspase-3, leading to programmed cell death.[4][7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various derivatives are typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 3d | N-Butyl-2-(3-fluorophenyl)acetamide | MDA-MB-468 | 0.6 ± 0.08 | [4] |

| 3d | N-Butyl-2-(3-fluorophenyl)acetamide | PC-12 | 0.6 ± 0.08 | [4] |

| 3c | N-Butyl-2-(2-fluorophenyl)acetamide | MCF-7 | 0.7 ± 0.08 | [4] |

| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC-3 | 52 | [5][6] |

| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC-3 | 80 | [5][6] |

| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [5][6] |

| Imatinib | Reference Drug | PC-3 | 40 | [5][6] |

| Imatinib | Reference Drug | MCF-7 | 98 | [5][6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTS or MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The old medium is removed from the wells, and the cells are treated with various concentrations of the test compounds.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.

Anticonvulsant Activity

Derivatives of N-phenylacetamide have shown significant promise as anticonvulsant agents. Extensive research has been conducted on analogs where the core structure is modified to enhance activity in various seizure models.

Pharmacological screening is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, which are established models for generalized tonic-clonic and absence seizures, respectively.[3][8] The 6 Hz psychomotor seizure model is also used to identify compounds effective against therapy-resistant partial epilepsy.[3][9]

Quantitative Data: In Vivo Anticonvulsant Efficacy

The anticonvulsant activity is often reported as the ED50 value, the dose required to protect 50% of the animals from seizures.

| Compound ID | Seizure Model | ED50 (mg/kg) | Reference |

| KA-104 Analog (53) | MES | 89.7 | [9] |

| KA-104 Analog (53) | 6 Hz (32 mA) | 29.9 | [9] |

| KA-104 Analog (53) | 6 Hz (44 mA) | 68.0 | [9] |

| KA-104 Analog (60) | MES | 73.6 | [9] |

| KA-104 Analog (60) | 6 Hz (32 mA) | 24.6 | [9] |

| KA-104 Analog (60) | 6 Hz (44 mA) | 56.3 | [9] |

| Compound 14 | MES | 49.6 | [10] |

| Compound 14 | scPTZ | 67.4 | [10] |

| Compound 14 | 6 Hz (32 mA) | 31.3 | [10] |

| Compound 14 | 6 Hz (44 mA) | 63.2 | [10] |

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs that could be effective against generalized tonic-clonic seizures.

-

Animal Preparation: Mice or rats are used for the assay. The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Drug Administration: A control group receives the vehicle, while test groups receive different doses of the this compound derivative. The tests are conducted at predetermined time intervals after administration to assess the time of peak effect.

-

Induction of Seizure: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal or transauricular electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure.

-

Endpoint: The absence of the tonic hind limb extension is considered the endpoint, indicating that the compound has protected the animal from the seizure. The ED50 is then calculated based on the percentage of animals protected at each dose level.

-

Neurotoxicity: A rotarod test is often performed concurrently to assess for any motor impairment (neurotoxicity) caused by the test compounds at their effective doses.[11]

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties, demonstrating activity against various bacterial and fungal strains.[12] The structural versatility of these compounds allows for modifications that can enhance potency against specific pathogens.

Quantitative Data: Antibacterial Activity

Antibacterial activity is often assessed using the disk diffusion method, where the diameter of the inhibition zone (DIZ) indicates the potency of the compound.

| Compound ID | Bacterial Strain | DIZ (mm) | Reference |

| 5b | Acinetobacter baumannii ATCC19606 | 32.0 | [13] |

| 5b | Pseudomonas aeruginosa ATCC27853 | 23.5 | [13] |

| 5b | Pseudomonas aeruginosa ATCC29260 | 24.5 | [13] |

| 5d | Staphylococcus aureus ATCC6538p | 23.5 | [13] |

Note: Compounds 5b and 5d are 2-amino-N-(p-Chlorophenyl) acetamide derivatives.

Experimental Protocol: Disk Diffusion Method

This method is a standard for preliminary screening of antimicrobial activity.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into petri dishes.

-

Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar plate.

-

Disk Impregnation: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent.

-

Disk Placement: The impregnated disks are placed onto the surface of the inoculated agar plates.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).

Conclusion

This compound derivatives constitute a valuable and versatile chemical scaffold in drug discovery. The research summarized in this guide demonstrates their significant potential as anticancer, anticonvulsant, and antimicrobial agents. The straightforward synthesis allows for the creation of large libraries of compounds for screening, and the observed structure-activity relationships provide a rational basis for further optimization. Future work should focus on elucidating detailed mechanisms of action and improving the pharmacokinetic and toxicological profiles of the most potent derivatives to advance them as potential clinical candidates.

References

- 1. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 13. irejournals.com [irejournals.com]

N-(1-phenylethyl)acetamide: A Versatile Chiral Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-phenylethyl)acetamide is a chiral amide that has emerged as a valuable and versatile building block in the field of organic synthesis.[1] Its utility stems from the presence of a stereogenic center at the ethylamine moiety, which allows for the introduction of chirality and the control of stereochemistry in a wide range of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its synthesis, physical properties, and, most importantly, its application as a chiral auxiliary in asymmetric synthesis. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this important chiral building block in their synthetic endeavors, particularly in the context of drug discovery and development where stereochemical control is paramount.[1]

Properties of this compound

This compound is a white to off-white solid at room temperature. Its molecular and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 36065-27-7 (racemic), 19144-86-6 ((S)-enantiomer), 36283-44-0 ((R)-enantiomer) |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol and chloroform, with limited solubility in water. |

Synthesis of this compound

Enantiomerically pure this compound can be synthesized through several methods, with the most common being the direct acylation of the corresponding chiral 1-phenylethylamine.

Direct Acylation

The most straightforward method for the synthesis of this compound is the direct acylation of enantiomerically pure (R)- or (S)-1-phenylethylamine with an acetylating agent such as acetic anhydride or acetyl chloride.[1]

Experimental Protocol: Synthesis of (+)-N-(1-phenylethyl)acetamide

This protocol describes the synthesis of the (R)-enantiomer. The same procedure can be followed using (S)-(-)-1-phenylethylamine to obtain the (S)-enantiomer.

Materials:

-

(R)-(+)-1-phenylethylamine

-

Acetic anhydride

-

Chloroform

-

Ice water

-

1N aqueous solution of sodium hydroxide

-

Water

-

Isopropyl ether

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml) in a flask under ice-cooling.

-

Slowly add acetic anhydride (38.4 g) dropwise to the solution while stirring.

-

After the addition is complete, continue stirring and allow the reaction to proceed.

-

Once the reaction is complete, add ice water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.

-

Wash the combined organic extracts with a 1N aqueous solution of sodium hydroxide, followed by water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain the crude product as crystals.

-

Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide (32.2 g).

Other Synthetic Methods

Other notable methods for the synthesis of this compound include:

-

Asymmetric Reductive Amination: This method involves the reaction of acetophenone with an amine source in the presence of a chiral catalyst to directly produce the chiral acetamide.[1]

-

Chemoenzymatic Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of racemic 1-phenylethylamine, allowing for the separation of the acylated product from the unreacted amine.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The primary application of this compound and its derivatives in organic synthesis is as a chiral auxiliary. The chiral 1-phenylethyl group can direct the stereochemical outcome of reactions on a prochiral substrate. The bulky phenyl group effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less sterically hindered face. This results in the formation of one diastereomer in excess. After the reaction, the chiral auxiliary can be cleaved and recovered.

Diastereoselective Alkylation of N-Acyl-1-phenylethylamine Derivatives

Quantitative Data for Diastereoselective Alkylation

| Entry | Substrate | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |

| 1 | N-propionyl-(S)-1-phenylethylamine | Methyl Iodide | LDA | THF | -78 | 90:10 |

| 2 | N-propionyl-(S)-1-phenylethylamine | Benzyl Bromide | LDA | THF | -78 | 95:5 |

| 3 | N-butyryl-(S)-1-phenylethylamine | Ethyl Iodide | NaHMDS | THF | -78 | 88:12 |

Experimental Protocol: General Procedure for Diastereoselective Alkylation

Materials:

-

N-acyl-(S)-1-phenylethylamine (e.g., N-propionyl-(S)-1-phenylethylamine)

-

Anhydrous ethereal solvent (e.g., THF, diethyl ether)

-

Strong base (e.g., LDA, n-BuLi, NaHMDS)

-

Alkylating agent (e.g., alkyl halide)

-

Saturated aqueous solution of NH₄Cl

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Water and brine

-

Anhydrous MgSO₄

-

Standard inert atmosphere glassware (e.g., Schlenk line)

-

Dry ice/acetone bath

Procedure:

-

Dissolve the chiral N-acyl amide (1.0 eq.) in a dry ethereal solvent under an inert atmosphere (e.g., argon, nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong base (1.1 eq.) to generate the corresponding enolate.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the desired alkylating agent (1.2 eq.) to the enolate solution.

-

Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to isolate the alkylated product.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Cleavage of the Chiral Auxiliary

After the diastereoselective transformation, the chiral auxiliary can be removed to yield the desired enantiomerically enriched product. A common method for the cleavage of the amide bond is acidic hydrolysis.

Experimental Protocol: Acidic Hydrolysis

Materials:

-

Alkylated chiral amide

-

Solvent (e.g., acetic acid, dioxane)

-

Aqueous acid (e.g., 6 M HCl, 48% HBr)

-

Base for neutralization (e.g., NaOH, NaHCO₃)

-

Organic solvent for extraction

Procedure:

-

Dissolve the alkylated chiral amide in a mixture of an appropriate solvent and aqueous acid.

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a base.

-

Extract the desired product with an organic solvent. The aqueous layer will contain the protonated (S)-1-phenylethylamine, which can be recovered by basification and extraction.

-

Wash, dry, and concentrate the organic layer containing the desired carboxylic acid.

-

Purify the product by crystallization or column chromatography.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application as a Chiral Auxiliary

Caption: Asymmetric alkylation using a chiral auxiliary.

Conclusion

This compound and its close derivatives are highly effective chiral building blocks and auxiliaries in asymmetric organic synthesis. The ease of its preparation and the high diastereoselectivities that can be achieved in reactions such as alkylations make it a valuable tool for the construction of stereochemically defined molecules. The protocols and data presented in this guide demonstrate its practical utility for researchers in academia and industry, particularly those engaged in the synthesis of chiral pharmaceuticals and other high-value chemical entities. The ability to control stereochemistry with this auxiliary contributes significantly to the development of efficient and selective synthetic routes to complex target molecules.

References

The Decisive Role of Stereochemistry in the Applications of N-(1-phenylethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical factor that dictates its biological activity and utility in chemical synthesis. In the case of N-(1-phenylethyl)acetamide, a chiral acetamide derivative, its existence as two non-superimposable mirror images—the (R) and (S) enantiomers—profoundly influences its applications across the pharmaceutical, agricultural, and chemical research sectors. This technical guide provides an in-depth exploration of the stereospecific applications of this compound, detailing synthesis methodologies, analytical techniques for enantiomeric verification, and a summary of its stereodependent roles.

The Stereochemical Dichotomy: (R)- and (S)-N-(1-phenylethyl)acetamide

This compound possesses a single stereocenter at the C1 position of the phenylethyl group. This gives rise to two enantiomers, (R)-N-(1-phenylethyl)acetamide and (S)-N-(1-phenylethyl)acetamide. The distinct three-dimensional arrangement of these enantiomers is the cornerstone of their differential interactions with other chiral molecules, including biological targets like enzymes and receptors. This stereochemical difference is fundamental to their application, as biological systems often exhibit a high degree of stereoselectivity.

The (S)-enantiomer, in particular, has been recognized for its role as a "privileged chiral inducer and auxiliary" in various chiral recognition processes and as a key intermediate in the synthesis of enantiomerically pure compounds.[1] While both enantiomers serve as valuable chiral building blocks, their specific applications can differ significantly. For instance, derivatives of chiral amides have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties, with the biological effect often being dependent on the specific stereoisomer.[2]

Applications Driven by Chirality

The primary applications of this compound enantiomers are rooted in their well-defined stereochemistry.

-

Pharmaceutical Industry: The enantiomers serve as crucial intermediates in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[3] The ability to control the stereochemistry of a drug is paramount, as different enantiomers can exhibit vastly different therapeutic effects, metabolic profiles, and toxicities.[1] Preliminary studies have suggested that derivatives of (S)-N-(1-phenylethyl)acetamide may possess analgesic, antimicrobial, and neuroprotective properties, making them candidates for further investigation in pain management, anti-infective, and neurodegenerative disease therapies.[3]

-

Chemical Research: In academic and industrial research, these compounds are widely used as chiral auxiliaries.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The (S)-enantiomer's acetamide group can facilitate stereocontrol in reactions like the Kornblum amidation of primary nitroalkanes.[1]

-

Agrochemicals: Similar to the pharmaceutical industry, the development of effective and safe agrochemicals often requires specific stereoisomers. This compound enantiomers can be utilized as precursors for developing agrochemicals that require specific biological activity.[3]

Synthesis and Resolution: Accessing Enantiomerically Pure Forms

The production of enantiomerically pure this compound is primarily achieved through two main strategies: direct synthesis from an enantiopure precursor and resolution of a racemic mixture.

Direct Acylation

The most straightforward method is the direct acylation of an enantiomerically pure 1-phenylethylamine. This involves reacting either (R)- or (S)-1-phenylethylamine with an acetylating agent, such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acidic byproduct.[3]

Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR)

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, enzymatic kinetic resolution using lipases is a common and environmentally sustainable approach.[3]

Candida antarctica lipase B (CALB) is a highly effective and stereoselective biocatalyst for the acylation of 1-phenylethylamine.[3] In a typical EKR, the lipase preferentially acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, resulting in a mixture of the acylated product (e.g., (R)-N-(1-phenylethyl)acetamide) and the unreacted amine of the opposite configuration (e.g., (S)-1-phenylethylamine). The theoretical maximum yield for the desired acylated product in a standard kinetic resolution is 50%.

To overcome this yield limitation, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. Industrial-scale processes utilizing ruthenium- and enzyme-catalyzed DKR have been developed for the production of (S)-N-(1-phenylethyl)acetamide with high yield and enantiomeric excess.[1]

Quantitative Data on Synthesis

| Method | Enantiomer | Yield | Enantiomeric Excess (ee) | Reference |

| Dynamic Kinetic Resolution (Industrial Process) | (S) | 97% | 99.8% | [1] |

Experimental Protocols

Synthesis of (R)-N-(1-phenylethyl)acetamide via Direct Acylation

This protocol is based on the direct acylation of (R)-(+)-1-phenylethylamine.

Materials:

-

(R)-(+)-1-phenylethylamine

-

Acetic anhydride

-

Chloroform

-

Ice water

Procedure:

-

Prepare a solution of (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (38.4 g) dropwise to the cooled solution while stirring.

-

After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

-

Once the reaction is complete, add ice water to the reaction mixture.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization.[1]

Enzymatic Kinetic Resolution of Racemic 1-Phenylethylamine

This protocol provides a general guideline for the kinetic resolution of racemic 1-phenylethylamine using Candida antarctica lipase B (Novozym 435).

Materials:

-

(±)-1-Phenylethylamine

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Acyl donor (e.g., ethyl acetate, isopropyl acetate)

-

Organic solvent (e.g., toluene, hexane)

-

Shaker incubator

Procedure:

-

To a reaction vessel, add the immobilized Novozym 435.

-

Add the organic solvent to the vessel.

-

Add the racemic (±)-1-phenylethylamine to the mixture.

-

Add the acyl donor.

-

Seal the vessel and place it in a shaker incubator at a controlled temperature (e.g., 40-50°C) with agitation.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product and the remaining substrate.

-

When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

-

The resulting mixture containing the (R)-amide and the unreacted (S)-amine can be separated by standard chromatographic techniques or by acid-base extraction.

Analytical Methods for Chiral Analysis

The determination of enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

Chiral HPLC

Chiral HPLC is a powerful method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Protocol Outline:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak AD-H) are often effective.

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol (isopropanol).

-

Analysis:

-

Dissolve a small amount of the this compound sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

The two enantiomers will separate and elute at different times, appearing as two distinct peaks in the chromatogram.

-

The enantiomeric excess (ee) can be calculated from the relative areas of the two peaks.

-

NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess, typically by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). These diastereomeric complexes or solvates will have distinct NMR spectra.

General Protocol Outline (using a Chiral Solvating Agent):

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-